molecular formula C10H14N2O B15095800 2-(Dimethylamino)-2-phenylacetamide CAS No. 829-11-8

2-(Dimethylamino)-2-phenylacetamide

Cat. No.: B15095800
CAS No.: 829-11-8
M. Wt: 178.23 g/mol
InChI Key: ZKOHREWPLJVEKY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-phenylacetamide is an organic compound with a molecular formula of C10H14N2O It is a derivative of acetamide, featuring a dimethylamino group and a phenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylacetamide typically involves the reaction of dimethylamine with phenylacetic acid derivatives. One common method is the reaction of phenylacetyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Similar structure but lacks the phenyl group.

    Phenylacetamide: Similar structure but lacks the dimethylamino group.

    2-(Dimethylamino)ethanol: Contains a dimethylamino group but has an ethanol backbone instead of an acetamide.

Uniqueness

2-(Dimethylamino)-2-phenylacetamide is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

829-11-8

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(dimethylamino)-2-phenylacetamide

InChI

InChI=1S/C10H14N2O/c1-12(2)9(10(11)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H2,11,13)

InChI Key

ZKOHREWPLJVEKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

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